4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
Overview
Description
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various targets such as theMethionine aminopeptidase and peroxisome proliferators .
Mode of Action
Compounds with a trifluoromethyl group are known to participate in various reactions such asPalladium-catalyzed direct arylation reactions and Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Biochemical Pathways
For instance, they can participate in Suzuki-Miyaura cross-coupling reactions .
Result of Action
For instance, they have been used to prepare heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists .
Biochemical Analysis
Biochemical Properties
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid plays a crucial role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction . Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and tyrosine kinase receptors. By modulating these pathways, this compound can alter gene expression and cellular metabolism . For example, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, high temperatures, or prolonged light exposure . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound can also interact with cofactors, such as NADH and FAD, which are essential for various enzymatic reactions. By modulating these metabolic pathways, this compound can have a significant impact on cellular metabolism and overall physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be directed to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. The subcellular localization of this compound is essential for its precise regulation of cellular processes and overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki coupling reactions, where 2-(trifluoromethyl)phenylboronic acid reacts with a halogenated oxane derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-(Trifluoromethyl)phenol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is unique due to its combination of an oxane ring and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance characteristics.
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-1-3-10(11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNTKZMENTSPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140274 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-83-2 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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